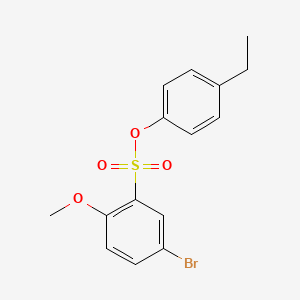

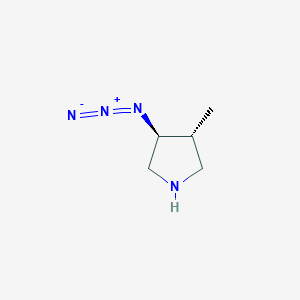

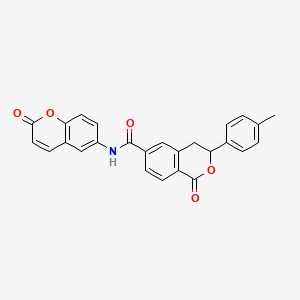

![molecular formula C19H22N2O4S B2471434 N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide CAS No. 606112-96-3](/img/structure/B2471434.png)

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide” is also known as MMP-9/MMP-13 Inhibitor I . It is a small molecule primarily used for Protease Inhibitors applications . It is a cell-permeable and highly potent inhibitor of MMP-9 and MMP-13 . It inhibits MMP-1 and MMP-3 at much higher concentrations . It also acts as an inhibitor of MMP-7 .

Molecular Structure Analysis

The empirical formula of this compound is C25H25N3O6S . Its molecular weight is 495.55 .Physical And Chemical Properties Analysis

The compound is a solid and is white in color . It is soluble in methanol (1 mg/mL) and DMSO (100 mg/mL) . It should be stored at -20°C and protected from light .Scientific Research Applications

- Research Findings : The benzimidazole derivative B8 demonstrated mucoprotective effects against methotrexate (MTX)-induced IM in mice. B8 reduced diarrhea, mitigated weight loss, improved feed intake, and increased survival rates. It also protected against villus atrophy, crypt hypoplasia, and oxidative stress markers. B8 downregulated pro-inflammatory cytokines and enhanced beneficial gut microflora, making it a potential adjunct in chemotherapy .

- SAR Investigation : The compound’s structure includes a benzimidazole scaffold. Substituents at the N’-position influenced antibacterial activity. Notably, N’-Ph (phenyl) substituents enhanced activity. This information could be relevant for drug discovery .

- Synthesis : The compound was synthesized by reacting 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione. The yield was 88% .

- Effects on Inflammatory Markers : B8 downregulated mRNA expression of tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), IL-1β, and nuclear factor-κB (NF-κB) while upregulating IL-10 expression. This suggests anti-inflammatory potential .

- Markers : B8 reduced oxidative stress markers, including glutathione (GSH), superoxide dismutase (SOD), malondialdehyde (MDA), and catalase concentration .

- Beneficial Bacteria : B8 improved the luminal microflora profile by enhancing Lactobacillus spp. growth and reducing pathogenic bacteria (E. coli) .

Mucoprotective Effects in Intestinal Mucositis

Antibacterial Activity

Structure Determination and Synthesis

Gene Expression Modulation

Oxidative Stress Mitigation

Gut Microflora Modulation

Mechanism of Action

Target of Action

The primary targets of N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide are MMP-9 and MMP-13 . These are matrix metalloproteinases, a group of enzymes responsible for the degradation of extracellular matrix proteins, crucial in tissue remodeling, inflammation, and tumor invasion .

Mode of Action

The compound acts as a potent inhibitor of MMP-9 and MMP-13 . It binds to these enzymes, preventing them from degrading extracellular matrix proteins. This inhibition can affect various cellular processes, including cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Biochemical Pathways

The inhibition of MMP-9 and MMP-13 affects the extracellular matrix remodeling pathway . This can lead to changes in cell behavior and tissue structure. For instance, in cancer cells, the inhibition of these enzymes can prevent tumor invasion and metastasis .

Pharmacokinetics

It is known that the compound is a small molecule, which typically allows for good absorption and distribution . More research is needed to determine its metabolism, excretion, and overall bioavailability.

Result of Action

The inhibition of MMP-9 and MMP-13 by N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide can lead to various molecular and cellular effects. For instance, in cancer cells, this inhibition can prevent tumor invasion and metastasis . Additionally, the compound has been shown to induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .

properties

IUPAC Name |

N-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-25-17-7-9-18(10-8-17)26(23,24)21-13-11-16(12-14-21)20-19(22)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTJRKXZEJGLCPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-mesityl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2471363.png)

![Methyl 2-(4-{[(propylamino)carbonyl]amino}phenoxy)benzenecarboxylate](/img/structure/B2471365.png)

amino]but-2-enoic acid](/img/structure/B2471366.png)

![1-[3-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2471370.png)

![CC(C)(C)OC(=O)N1CC(C[Zn]I)C1](/img/structure/B2471374.png)